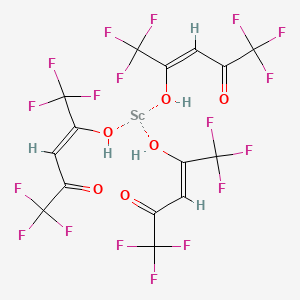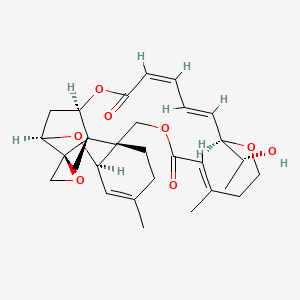
Scandium(III) hexafluoroacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium(III) hexafluoroacetylacetonate is a subject of interest due to its complex formation and potential applications in various chemical processes. Its interaction with different ligands and solvents has been studied to understand its chemical behavior and properties.
Synthesis Analysis
The synthesis of scandium(III) complexes, including hexafluoroacetylacetonate, involves the solvent extraction and complex formation processes. Studies have determined the distribution of scandium(III) between chloroform with acetylacetone or thenoyltrifluoroacetone and aqueous perchlorate solutions, highlighting the extraction of tris chelate complexes into the organic phase and the formation of primary complexes in the aqueous phases (Sekine, Koizumi, & Sakairi, 1966).
Molecular Structure Analysis
Research on scandium(III) complexes, such as scandium(III) and yttrium(III) chloroacetates, provides insights into their molecular structures, determined by single-crystal X-ray diffraction methods. These studies reveal the coordination geometry around the scandium atom and the structural arrangement of ligands (Sugita et al., 1987).
Chemical Reactions and Properties
The anionic chelate of scandium(III) with hexafluoroacetylacetone (Hhfa) has been explored, particularly in the presence of tetrabutylammonium ion or trioctylphosphine oxide, demonstrating its extractability and the formation of complexes (Noro & Sekine, 1993).
Physical Properties Analysis
The physical properties of scandium(III) complexes are significantly influenced by their molecular structure. X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) methods have been used to characterize the hydrated scandium(III) ion in solutions, providing insights into coordination numbers, bond distances, and hydration spheres (Lindqvist-Reis, Persson, & Sandström, 2006).
Chemical Properties Analysis
The Lewis acid catalytic properties of scandium complexes, such as scandium trifluoromethanesulfonate, have been highlighted in acylation reactions, showcasing their high catalytic activity and potential for facilitating various chemical transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
科学的研究の応用
Scandium(III) hexafluoroacetylacetonate has been used in thermochromatographic separation of products of nuclear reactions. Volatile hexafluoroacetylacetonates, including scandium(III) hexafluoroacetylacetonate, have been synthesized for this purpose, demonstrating its utility in transporting and separating short-life isotopes of metallic elements (Fedoseev et al., 1987).
This compound has also been studied in solvent extraction processes. Research has shown that scandium(III) forms an anionic chelate with hexafluoroacetylacetone, which can be extracted into chloroform, demonstrating its potential in the extraction and purification of scandium (Noro & Sekine, 1993).
In the field of vapor deposition technologies, scandium complexes with β-diketonate ligands, such as scandium(III) hexafluoroacetylacetonate, are valuable precursors for metal–organic chemical vapor deposition (MOCVD) of scandia-based materials. The study of their volatilization thermodynamics is crucial for the advancement of MOCVD technology (Makarenko et al., 2023).
Its extraction and complex formation have been analyzed in various solvent systems, contributing to our understanding of the behavior of scandium in different chemical environments (Sekine et al., 1966).
A comprehensive thermochemical study of scandium(III) beta-diketonates, including scandium(III) hexafluoroacetylacetonate, has been conducted. This study examined their sublimation, melting, and vaporization, providing insights into their thermal stability and properties (Zelenina et al., 2020).
Safety and Hazards
特性
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;scandium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Sc/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMLPCFNCNGMDK-JVUUZWNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Sc] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Sc] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F18O6Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(III) hexafluoroacetylacetonate | |
CAS RN |
18990-42-6 |
Source


|
| Record name | Scandium(III) hexafluoroacetylacetonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





